![molecular formula C14H13NOS2 B14527044 2-[Bis(methylsulfanyl)methylidene]-3-oxo-5-phenylpent-4-enenitrile CAS No. 62455-61-2](/img/structure/B14527044.png)
2-[Bis(methylsulfanyl)methylidene]-3-oxo-5-phenylpent-4-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(methylsulfanyl)methylidene]-3-oxo-5-phenylpent-4-enenitrile is a complex organic compound known for its versatile reactivity and potential applications in various fields of chemistry and industry. This compound features a unique structure with multiple functional groups, making it a valuable reagent in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(methylsulfanyl)methylidene]-3-oxo-5-phenylpent-4-enenitrile typically involves the reaction of 2-[bis(methylsulfanyl)methylidene]malononitrile with appropriate reagents under controlled conditions. One common method includes the use of N,N-dimethylformamide as a solvent and anhydrous potassium carbonate as a base . The reaction is carried out by heating the mixture, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(methylsulfanyl)methylidene]-3-oxo-5-phenylpent-4-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-[Bis(methylsulfanyl)methylidene]-3-oxo-5-phenylpent-4-enenitrile has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-[Bis(methylsulfanyl)methylidene]-3-oxo-5-phenylpent-4-enenitrile involves its reactivity with various molecular targets. The compound’s functional groups, such as the nitrile and methylsulfanyl groups, play a crucial role in its interactions with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing structures, making it a valuable reagent in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[Bis(methylsulfanyl)methylidene]-3-oxo-5-phenylpent-4-enenitrile include:
- 2-[Bis(methylsulfanyl)methylidene]malononitrile
- 2-[Bis(methylthio)methylene]malononitrile
- 7-imino-5-(methylsulfanyl)-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable tool in synthetic organic chemistry and various industrial applications.
Properties
CAS No. |
62455-61-2 |
|---|---|
Molecular Formula |
C14H13NOS2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-[bis(methylsulfanyl)methylidene]-3-oxo-5-phenylpent-4-enenitrile |
InChI |
InChI=1S/C14H13NOS2/c1-17-14(18-2)12(10-15)13(16)9-8-11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChI Key |
GIWLPFOAZOFXSM-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C(C#N)C(=O)C=CC1=CC=CC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1S)-Cyclopent-2-en-1-yl]ethan-1-ol](/img/structure/B14526963.png)
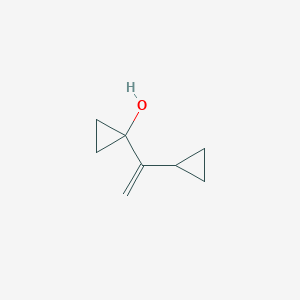
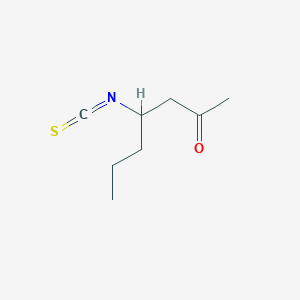
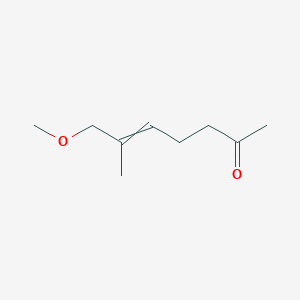
![2,2'-Sulfinyldi(bicyclo[2.2.1]heptane)](/img/structure/B14526990.png)
![2-(1-{3-[(Propan-2-yl)oxy]propyl}aziridin-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14526999.png)
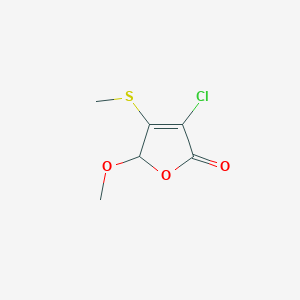
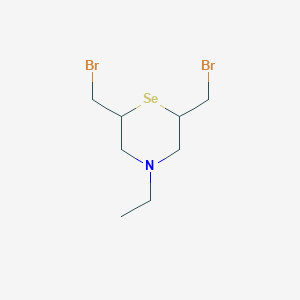
![2-[(6-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one](/img/structure/B14527020.png)
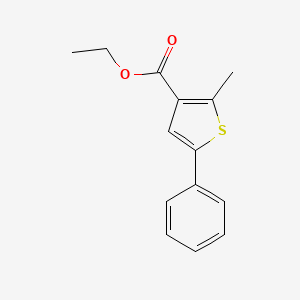
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine](/img/structure/B14527029.png)
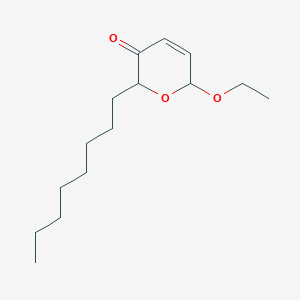
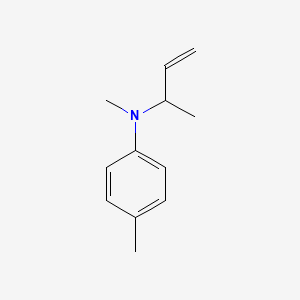
![3-[(2,4-Dimethylphenyl)(phenyl)methyl]-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14527066.png)
